Distel

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Choose Distel (zopolrestat) for your aldose reductase research to ensure experimental reproducibility. Unlike generic ARIs, zopolrestat offers well-characterized clinical pharmacokinetics, proven in vivo cardiac efficacy (improved LVEF), and high selectivity for ALR2 over ALR1. Its co-crystal structures with ALR2 mutants are publicly available, facilitating structure-based drug design. Avoid variability from unvalidated ARIs; use this potent, orally active inhibitor for robust PK/PD correlations and as a clinically relevant positive control.

Molecular Formula C40H42N10O5
Molecular Weight 742.8 g/mol
CAS No. 144236-70-4
Cat. No. B142629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistel
CAS144236-70-4
SynonymsDISTA-ELLIPT
distamycin-ellipticine hydbrid
Distel
distel(1+)
N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide
N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide
Molecular FormulaC40H42N10O5
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O
InChIInChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53)
InChIKeyGQUAIKWWRYLALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distel (Zopolrestat, CAS 144236-70-4) for Aldose Reductase Research: Procurement and Selection Criteria


Distel, chemically designated as zopolrestat (also referenced under CAS 110703-94-1), is a synthetic organic compound classified as a carboxylic acid-based aldose reductase inhibitor (ARI) [1][2]. This compound is a potent, orally active inhibitor of the enzyme aldose reductase (AKR1B1), which is the rate-limiting enzyme in the polyol pathway of glucose metabolism [1][3]. It is utilized in preclinical and clinical research settings to investigate the pathophysiology and potential treatment of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and diabetic cardiomyopathy [1][3][4].

Risks of Substituting Distel (Zopolrestat) with Generic ARIs for Reproducible Diabetic Complication Research


Although many compounds are categorized as aldose reductase inhibitors (ARIs), they are not functionally interchangeable. The class includes structurally diverse molecules—such as carboxylic acid derivatives (e.g., zopolrestat, epalrestat, tolrestat), spirohydantoins (e.g., sorbinil, fidarestat), and phenolic compounds—each exhibiting distinct pharmacokinetic profiles, enzyme binding kinetics, and selectivity for the primary target aldose reductase (ALR2) over the related aldehyde reductase (ALR1) [1]. Substituting one ARI for another without quantitative validation can introduce significant experimental variability, as differences in potency (IC50/Ki), oral bioavailability, and target engagement may confound in vivo efficacy and toxicity outcomes, particularly in models of diabetic neuropathy and cardiomyopathy [2].

Quantitative Differentiation Guide for Distel (Zopolrestat) vs. Other Aldose Reductase Inhibitors


Superior In Vitro Potency: Distel (Zopolrestat) vs. Sorbinil and Tolrestat on Aldose Reductase

Zopolrestat exhibits a significantly lower IC50 (4.8 nM) for aldose reductase compared to the first-generation ARIs sorbinil (700 nM) and tolrestat (23.9 nM) [1]. This represents a >145-fold increase in potency over sorbinil and a 5-fold increase over tolrestat, as measured in standardized in vitro enzyme inhibition assays.

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

High Selectivity Profile of Distel (Zopolrestat) Over Related Aldehyde Reductase (ALR1)

Selectivity for the therapeutic target aldose reductase (ALR2) over the closely related housekeeping enzyme aldehyde reductase (ALR1) is a critical differentiator among ARIs [1]. Zopolrestat was evaluated in a ligand set alongside fidarestat and tolrestat using ALR1/ALR2 binding pocket mutants, confirming its high selectivity for ALR2 [1][2]. While exact selectivity ratios are not provided in the source, the study's use of zopolrestat as a benchmark for selectivity-determining features underscores its favorable profile compared to less selective analogs [2].

Enzyme Selectivity ALR2/ALR1 Specificity Off-Target Effects

Established Preclinical In Vivo Pharmacokinetics of Distel (Zopolrestat) Across Species

Zopolrestat possesses well-characterized pharmacokinetic properties, a key advantage for researchers requiring predictable systemic exposure in animal models. In dogs, zopolrestat demonstrates near-complete oral bioavailability of 97.2% following a 2 mg/kg dose, and systemic exposure increases proportionally with dose (50-200 mg/kg/day) [1][2]. This contrasts with other ARIs like fidarestat, for which such detailed multi-species PK data is less extensively documented in the public domain.

Pharmacokinetics Oral Bioavailability Preclinical Modeling

Demonstrated Clinical Cardiac Benefits: Distel (Zopolrestat) in Diabetic Cardiomyopathy

In a 1-year, double-blind, placebo-controlled clinical trial involving 81 diabetic patients with neuropathy, treatment with zopolrestat (500 or 1000 mg/day) led to statistically significant improvements in multiple cardiac parameters compared to placebo [1][2]. Treated patients showed increases in resting left ventricular ejection fraction (LVEF) (P < 0.02), cardiac output (P < 0.03), and left ventricular stroke volume (P < 0.004), as well as a significant increase in exercise LVEF (P < 0.001) [1][2]. In contrast, placebo-treated subjects experienced decreases in exercise cardiac output (P < 0.03) and stroke volume (P < 0.02) [1][2]. This represents a unique in vivo demonstration of cardiac functional improvement not established for most other ARIs at the clinical stage.

Diabetic Cardiomyopathy Clinical Trial Cardiac Function

Optimal Research and Procurement Applications for Distel (Zopolrestat, CAS 144236-70-4)


Preclinical Modeling of Diabetic Cardiomyopathy and Heart Failure

Given its demonstrated clinical efficacy in improving left ventricular ejection fraction (LVEF) and cardiac output in diabetic patients with neuropathy [1], zopolrestat is a scientifically justified choice for research groups investigating the role of the polyol pathway in diabetic cardiomyopathy. Its use as a positive control in preclinical rodent models can provide a clinically relevant benchmark for evaluating novel cardioprotective agents targeting aldose reductase.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Metabolic Disease

The extensive preclinical pharmacokinetic data for zopolrestat across rats, dogs, and humans [1][2] make it an ideal tool compound for studies requiring predictable systemic exposure. Its high oral bioavailability and well-defined clearance parameters enable researchers to establish robust PK/PD correlations in models of diabetic complications, reducing the need for extensive compound-specific PK profiling during early-stage experiments.

Enzymology and Structural Biology Studies of Aldose Reductase

Zopolrestat's high potency (IC50 = 3.1-4.8 nM) [1] and its established use in selectivity studies with ALR1/ALR2 binding pocket mutants [2] make it a valuable ligand for structural and biochemical investigations of the aldose reductase enzyme. Its co-crystal structures with ALR2 mutants are publicly available [2], facilitating molecular docking and structure-based drug design efforts aimed at developing next-generation ARIs.

Head-to-Head Comparator Studies for Novel ARIs

Due to its distinct profile of high potency, established clinical PK, and documented in vivo cardiac effects [1][2], zopolrestat serves as an excellent reference compound for benchmarking the efficacy and safety of novel, investigational aldose reductase inhibitors in both in vitro and in vivo experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Distel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.